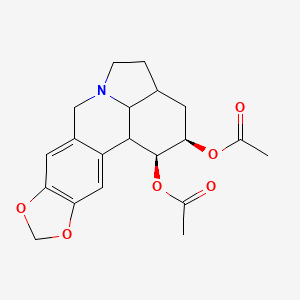

1,2-O-Diacetylzephyranthine

説明

Structure

3D Structure

特性

分子式 |

C20H23NO6 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC名 |

[(17R,18S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-trien-17-yl] acetate |

InChI |

InChI=1S/C20H23NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h6-7,12,17-20H,3-5,8-9H2,1-2H3/t12?,17-,18?,19?,20-/m1/s1 |

InChIキー |

IUKYXZADSGGCJJ-LWBLNDQTSA-N |

SMILES |

CC(=O)OC1CC2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

異性体SMILES |

CC(=O)O[C@@H]1CC2CCN3C2C([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

正規SMILES |

CC(=O)OC1CC2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |

同義語 |

1,2-O-diacetyl-zephyranthine 1,2-O-diacetylzephyranthine |

製品の起源 |

United States |

Occurrence and Advanced Isolation Methodologies of 1,2 O Diacetylzephyranthine

Natural Distribution within Cyrtanthus and Crinum Genera

1,2-O-Diacetylzephyranthine is a lycorane-type alkaloid found within the Amaryllidaceae family, a plant family recognized for its unique and structurally diverse isoquinoline (B145761) alkaloids. thieme-connect.comnih.gov The occurrence of this specific acetylated alkaloid has been confirmed in at least two genera: Cyrtanthus and Crinum.

Initial identification of this compound was made from the ethanolic extracts of fresh bulbs of Cyrtanthus elatus (Jacq.) Traub, where it was found alongside its parent compound, zephyranthine (B1682422), and other known alkaloids. thieme-connect.comresearchgate.netmdpi.com Further phytochemical investigations have also reported its presence in Crinum kirkii Baker, again isolated along with zephyranthine and other related lycorane alkaloids. thieme-connect.com The genus Cyrtanthus, which constitutes the African tribe Cyrtantheae, is a significant source of these alkaloids. thieme-connect.commdpi.com While over 600 Amaryllidaceae alkaloids have been identified, they are primarily found within the Amaryllidoideae subfamily, which includes both Cyrtanthus and Crinum. nih.govmdpi.com

Table 1: Documented Natural Sources of this compound

| Genus | Species | Plant Part |

| Cyrtanthus | C. elatus | Bulbs |

| Crinum | C. kirkii | Bulbs |

Optimized Extraction and Purification Techniques for Alkaloidal Constituents

The isolation of specific Amaryllidaceae alkaloids like this compound requires a multi-step process involving initial extraction from plant material followed by purification to separate the target compound from a complex mixture of other alkaloids and phytochemicals.

Traditional methods for alkaloid extraction, such as maceration and Soxhlet extraction, are often hampered by long extraction times, high solvent consumption, and potential degradation of the target compounds. numberanalytics.comaktpublication.com Modern, advanced techniques offer significant improvements in efficiency, yield, and sustainability, making them preferable for extracting valuable phytochemicals. aktpublication.comresearchgate.net

These non-conventional methods include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to create cavitation bubbles. The collapse of these bubbles disrupts plant cell walls, enhancing the release of alkaloids into the solvent, which improves yields and reduces extraction times. numberanalytics.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material. acs.org This creates a pressure gradient that facilitates the release of bioactive compounds, leading to shorter extraction times and lower solvent use. numberanalytics.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures. numberanalytics.combohrium.com PLE is a rapid and efficient technique that has been successfully optimized for extracting Amaryllidaceae alkaloids like lycorine (B1675740) and galanthamine. aktpublication.combohrium.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. numberanalytics.com It is known for its high selectivity and ability to extract thermolabile compounds without leaving behind solvent residues. acs.org

Recent research into "green" extraction techniques has highlighted the efficacy of Natural Deep Eutectic Solvents (NDESs) and non-ionic surfactants for extracting Amaryllidaceae alkaloids from Crinum species. researchgate.netnih.gov Studies have shown that these green solvents can be significantly more efficient than conventional solvents like methanol (B129727) or ethanol, especially when combined with ultrasonication. researchgate.netnih.gov

Table 2: Comparison of Advanced Alkaloid Extraction Techniques

| Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves and cavitation. numberanalytics.com | Reduced extraction time, improved yields. numberanalytics.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating. acs.org | Fast, reduced solvent consumption, suitable for thermolabile compounds. numberanalytics.comaktpublication.com |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at high pressure and temperature. numberanalytics.com | Fast and efficient for a wide range of alkaloids. aktpublication.combohrium.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a solvent. numberanalytics.com | High selectivity, low toxicity, minimal residue. acs.org |

| Natural Deep Eutectic Solvents (NDESs) | Green, sustainable solvents formed from natural compounds. nih.gov | High extraction efficiency, environmentally friendly. researchgate.net |

Following extraction, the crude alkaloid mixture must be purified. Due to the structural similarity of many alkaloids within a single plant, a combination of chromatographic methods is typically required. jocpr.com

Column Chromatography (CC): This is a fundamental technique for the initial separation of alkaloids. jocpr.com Adsorbents like silica (B1680970) gel or alumina (B75360) are commonly used to separate compounds based on polarity. nih.gov Gradient elution, where the solvent polarity is gradually changed, is often employed to separate complex mixtures. nih.gov For further purification, size-exclusion chromatography using supports like Sephadex LH-20 can be effective. ub.edumdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the fine purification of alkaloids. jocpr.com Reversed-phase columns (e.g., C18) are frequently used. jocpr.comnih.gov Preparative HPLC allows for the isolation of pure compounds in sufficient quantities for structural elucidation.

Hyphenated Techniques: The coupling of chromatography with advanced detectors provides powerful tools for analysis.

HPLC-PDA-SPE-NMR: This online combination of High-Performance Liquid Chromatography with a Photodiode Array detector, Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance spectroscopy allows for the separation, UV-Vis analysis, and full structural elucidation of compounds, even those present in minute quantities within a complex extract.

GC-MS: Gas Chromatography-Mass Spectrometry is used for the identification of known volatile or derivatized alkaloids by comparing their mass spectra and retention times with established libraries. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing the irreversible adsorption of samples that can occur with column chromatography. nih.gov It has been successfully used for the systematic separation and purification of alkaloids. nih.govmdpi.com

The complete assignment of the ¹H and ¹³C NMR spectra for this compound was achieved through the use of two-dimensional NMR techniques after its initial isolation. researchgate.net

Strategies for Isolation of Low-Abundance Acetylated Alkaloids

Acetylated alkaloids such as this compound are often present in much lower concentrations than their non-acetylated parent compounds (e.g., zephyranthine). Their isolation presents a significant challenge due to the subtle difference in polarity conferred by the acetyl groups.

The successful isolation of these low-abundance compounds relies on a strategy that combines highly selective extraction with high-resolution purification techniques.

Selective Extraction: Advanced methods like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are advantageous as their parameters can be finely tuned to selectively target compounds with specific characteristics, potentially enriching the extract with the desired acetylated alkaloids. acs.orgbohrium.com

Multi-Step Chromatography: A multi-stage chromatographic approach is indispensable. An initial, large-scale separation using silica gel column chromatography can be used to fractionate the crude extract. nih.govmdpi.com This is followed by repeated, high-resolution techniques like preparative HPLC or HSCCC on the enriched fractions to resolve the target compound from its more abundant, structurally similar analogues. jocpr.comnih.gov

High-Resolution Separation: The slight increase in polarity from the two acetyl groups in this compound compared to zephyranthine requires methods with high resolving power. Gradient elution in HPLC is critical for separating such closely related compounds. nih.gov The unique separation mechanism of HSCCC, based on liquid-liquid partitioning, offers an alternative and powerful tool for resolving these challenging mixtures. nih.gov

By employing a strategic combination of these advanced methods, researchers can overcome the difficulties associated with low natural abundance and structural similarity to successfully isolate and characterize minor acetylated alkaloids.

Comprehensive Structural Elucidation and Stereochemical Assignment of 1,2 O Diacetylzephyranthine

Advanced Spectroscopic Characterization

The structural framework of 1,2-O-Diacetylzephyranthine, a derivative of the Amaryllidaceae alkaloid zephyranthine (B1682422), would be systematically pieced together using a combination of mass spectrometry, nuclear magnetic resonance, and other spectroscopic methods. These techniques provide complementary information, from the elemental composition to the precise three-dimensional arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a foundational technique for determining the elemental composition of a molecule with high precision. nih.govuab.edu For this compound, an HRMS analysis, typically using electrospray ionization (ESI), would be performed to obtain a high-accuracy mass measurement of the molecular ion.

The expected molecular formula for this compound is C₂₀H₂₃NO₆. The HRMS analysis would yield an exact mass for the protonated molecule [M+H]⁺. This experimentally determined mass would then be compared to the calculated theoretical mass. A match within a narrow tolerance (typically <5 ppm) would unequivocally confirm the molecular formula, providing the first crucial piece of the structural puzzle.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass | Observed Mass |

|---|

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, methine and methylene (B1212753) protons of the fused ring system, the methoxy (B1213986) group, and the two acetyl groups. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts are influenced by the local electronic environment, with electronegative atoms like oxygen causing a downfield shift. mdpi.com

The ¹³C NMR spectrum would complement this by showing 20 distinct carbon signals, including those for the aromatic ring, the aliphatic rings, the methoxy carbon, and the characteristic carbonyl and methyl carbons of the two acetyl groups.

Table 2: Predicted ¹H NMR Data for this compound

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.0 | d, d | Hypothetical Data |

| O-CH-O | 5.8 - 6.0 | s | Hypothetical Data |

| CH-OAc | 5.0 - 5.5 | m | Hypothetical Data |

| CH-N | 3.5 - 4.5 | m | Hypothetical Data |

| OCH₃ | ~3.8 | s | Hypothetical Data |

| Aliphatic CH₂, CH | 1.5 - 3.0 | m | Hypothetical Data |

Table 3: Predicted ¹³C NMR Data for this compound

| Position | Predicted δ (ppm) |

|---|---|

| C=O (Acetyl) | ~170.0 |

| Aromatic C | 110.0 - 150.0 |

| O-C-O | ~100.0 |

| C-OAc | 70.0 - 80.0 |

| C-N | 50.0 - 60.0 |

| OCH₃ | ~56.0 |

| Aliphatic C | 20.0 - 50.0 |

Two-dimensional NMR experiments are essential for establishing the complete structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of connections within isolated spin systems, such as the protons on the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the more resolved ¹H NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. HMBC would be critical for connecting the different structural fragments. For instance, it would show correlations from the acetyl methyl protons to the acetyl carbonyl carbons, and crucially, from the protons at positions C-1 and C-2 to these carbonyl carbons, confirming the location of the diacetylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, irrespective of their bonding connections. This is the key experiment for determining the relative stereochemistry of the molecule, revealing the spatial orientation of substituents on the stereogenic centers.

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Strong absorption bands characteristic of the ester carbonyl groups (C=O) would be expected around 1735-1750 cm⁻¹. Other expected absorptions would include C-O stretching for the esters and ethers, C=C stretching for the aromatic ring, and C-H stretching for both sp² and sp³ hybridized carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. researchgate.net The primary chromophore in this compound is the substituted benzene (B151609) ring, which would be expected to produce characteristic absorption maxima in the UV region, typically around 240 nm and 280 nm. nih.gov

While NMR, particularly NOESY, can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule requires a chiroptical technique like Circular Dichroism (CD). nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net

The experimental CD spectrum of this compound would exhibit positive or negative peaks (Cotton effects) that are a unique fingerprint of its absolute three-dimensional structure. This experimental spectrum would then be compared with a theoretically calculated CD spectrum, typically generated using density functional theory (DFT). A good correlation between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis for Definitive Structure Determination (e.g., X-ray Diffraction)

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique provides precise information on atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound.

The underlying principle of X-ray diffraction is Bragg's Law, which describes how X-rays are scattered by the ordered arrangement of atoms within a crystal lattice. When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam. If the waves interfere constructively, a diffraction pattern is produced. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to build a precise model of the molecular structure.

For a compound such as this compound, obtaining a single crystal of suitable size and quality is the first critical step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data allows for the direct visualization of the molecular framework, confirming the connectivity of the atoms and revealing the molecule's precise conformation in the solid state. This method is unparalleled in its ability to resolve stereochemical ambiguities, providing a definitive structural proof.

| Parameter | Description | Data Provided for Structure Elucidation |

|---|---|---|

| Principle | Diffraction of X-rays by electrons in a crystalline lattice, governed by Bragg's Law. | Provides fundamental basis for structure determination. |

| Sample Requirement | A well-ordered single crystal (typically < 1 mm). | The primary limiting factor for the technique. |

| Primary Output | A 3D electron density map of the molecule within the unit cell. | Allows for the construction of a detailed atomic model. |

| Key Structural Information | Precise atomic coordinates, bond lengths, bond angles, and torsional angles. | Confirms atomic connectivity and reveals the molecule's conformation. |

| Stereochemistry | Can determine the relative and absolute configuration of chiral centers. | Provides an unambiguous assignment of stereochemistry. |

Computational Approaches in Structure Elucidation

In concert with experimental methods, computational chemistry offers powerful tools for refining, validating, and sometimes even predicting molecular structures. These approaches are particularly valuable when experimental data is ambiguous or when crystallographic analysis is not feasible.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In the context of structure elucidation, DFT is employed to calculate the geometries, energies, and spectroscopic properties of potential isomers of a compound like this compound.

The process involves proposing a set of possible structures (diastereomers) and optimizing their geometries to find the lowest energy (most stable) conformation for each. Subsequently, spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR), are calculated for each optimized structure. acdlabs.comacs.org These theoretical values are then compared against the experimentally measured spectra. The proposed structure whose calculated spectroscopic data most closely matches the experimental data is considered the most likely candidate. This correlation between theoretical and experimental values provides strong evidence for the structural assignment. nih.gov

| Input for DFT Calculation | Description | Output Data for Comparison |

|---|---|---|

| Proposed Molecular Structure | A 3D model of a potential isomer of this compound. | Optimized 3D geometry (lowest energy conformation). |

| Basis Set (e.g., 6-31G(d,p)) | A set of mathematical functions used to describe the distribution of electrons around the atoms. | Calculated thermodynamic properties (e.g., relative energy). |

| Functional (e.g., B3LYP) | An approximation used to describe the exchange-correlation energy of the electrons. | Calculated NMR chemical shifts (¹H, ¹³C). |

| Solvent Model (Optional) | A model to simulate the effects of a solvent on the molecule's properties. | Calculated IR/Raman vibrational frequencies. |

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software platforms that integrate various spectroscopic data to determine the structure of unknown compounds. nih.gov The CASE-3D methodology specifically focuses on determining the three-dimensional structure, including relative configuration and conformation, of complex natural products. acs.orgacdlabs.com

This approach typically utilizes NMR data, combining standard 2D NMR correlations (like HSQC, HMBC, and COSY) with anisotropic parameters such as residual dipolar couplings (RDCs). researchgate.netmdpi.com The workflow begins with the generation of all possible constitutional isomers from the molecular formula and 2D NMR data. For each isomer, all possible diastereomers are generated. The algorithm then calculates the theoretical NMR parameters for ensembles of low-energy conformers of each diastereomer and scores them based on how well they match the experimental data. mdpi.com Statistical criteria, such as the Akaike Information Criterion, are often used to select the most probable structure from the candidates, providing a powerful tool for solving complex stereochemical problems. acs.orgmdpi.com

| Step | Description | Role in Elucidation |

|---|---|---|

| 1. Data Input | Input of molecular formula and experimental NMR data (1D, 2D, RDCs, NOEs). | Provides the foundational experimental constraints. |

| 2. Isomer Generation | The software generates all possible constitutional isomers and diastereomers consistent with the input data. | Creates a comprehensive list of candidate structures. |

| 3. Conformer Search | For each candidate diastereomer, a search for low-energy conformations is performed. | Models the conformational flexibility of the molecule. |

| 4. Parameter Calculation | Theoretical NMR parameters are calculated for each conformation/ensemble. | Generates theoretical data for comparison. |

| 5. Scoring and Ranking | Candidates are scored and ranked based on the goodness-of-fit between calculated and experimental data. | Identifies the most probable 3D structure. |

Mass spectrometry (MS) is a key technique in structure elucidation that provides information about a molecule's mass and fragmentation pattern. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, yielding a spectrum of fragment ions that serves as a structural fingerprint.

Fragmentation prediction software aids in the interpretation of these complex MS/MS spectra. These programs use computational algorithms, kinetic models, or machine learning approaches to predict the fragmentation pattern of a proposed structure. For this compound, a chemist would input its candidate structure into the software, which would then generate a theoretical or predicted MS/MS spectrum. This predicted spectrum is then compared to the experimentally acquired MS/MS spectrum. A high degree of similarity between the predicted and experimental spectra provides strong corroborating evidence for the proposed molecular structure. This approach is invaluable for distinguishing between isomers that might have very similar NMR spectra but different fragmentation behaviors.

| Software/Approach | Methodology | Application in Structure Elucidation |

|---|---|---|

| CFM-ID | Uses a Competitive Fragmentation Modeling approach to predict spectra at different collision energies. | Predicts MS/MS spectra for candidate small molecules for comparison with experimental data. |

| MassFormer | Employs a graph transformer architecture (a type of deep learning) to model atomic relationships and predict fragmentation. nih.gov | Offers high-accuracy spectrum prediction for small molecules, aiding in identification. nih.gov |

| FraGNNet | A deep probabilistic model that formulates spectrum prediction as learning a distribution over molecular fragments. | Simulates high-accuracy MS/MS spectra to validate proposed structures. |

| MS2Analyzer | Searches experimental spectra for specific mass spectral features like neutral losses and characteristic product ions. | Helps to identify known substructures within an unknown molecule based on its fragmentation pattern. |

Chemical Synthesis and Derivatization Strategies for 1,2 O Diacetylzephyranthine and Analogs

Total Synthesis Approaches for Zephyranthine (B1682422) and Related Lycorane Alkaloids

The total synthesis of zephyranthine and other lycorane alkaloids has been a significant area of research, driven by their complex tetracyclic framework and promising biological activities. These synthetic endeavors not only provide access to the natural products themselves but also open avenues for the creation of structurally diverse analogs.

Key Synthetic Intermediates and Reaction Pathways

A variety of synthetic strategies have been developed to construct the characteristic lycorane skeleton. A common approach involves the initial formation of a highly functionalized cyclohexane (B81311) ring, which serves as a crucial building block for the subsequent annulation reactions to complete the tetracyclic system.

One notable strategy employs a catalytic asymmetric Michael/Michael cascade reaction to produce a penta-substituted cyclohexane intermediate. This intermediate contains the requisite stereochemical information for the subsequent construction of the fused ring system. The reaction pathway often involves a one-pot operation to assemble the tetracyclic ketone core, streamlining the synthetic sequence. Subsequent steps then focus on the regioselective introduction of a double bond within the C-ring, a critical feature of the lycorane scaffold, followed by dihydroxylation to install the vicinal diol present in zephyranthine.

Alternative pathways have also been explored, including those that utilize a diastereoselective Pd-catalyzed cinnamylation of an N-tert-butanesulfinyl imine to access a pivotal intermediate. This intermediate serves as a versatile precursor for the divergent synthesis of various lycorane-type alkaloids, including zephyranthine. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

| Key Intermediate Type | Formation Reaction | Subsequent Transformations |

| Penta-substituted cyclohexane | Catalytic asymmetric Michael/Michael cascade | One-pot tetracyclic ketone formation, regioselective olefination, dihydroxylation |

| Chiral amine derivative | Diastereoselective Pd-catalyzed cinnamylation | Cyclization and further functional group manipulations |

Stereoselective Synthesis of Acetylated Lycorane Scaffolds

Achieving stereocontrol is a paramount challenge in the synthesis of lycorane alkaloids due to the presence of multiple contiguous stereocenters. The acetylation of the C1 and C2 hydroxyl groups in zephyranthine adds another layer of complexity, requiring synthetic strategies that can selectively introduce these functional groups with the correct stereochemistry.

A key stereoselective step in many total syntheses of zephyranthine is the asymmetric dihydroxylation of a C-ring olefin precursor. This reaction, often employing Sharpless asymmetric dihydroxylation conditions, allows for the controlled installation of the two adjacent hydroxyl groups with a specific spatial orientation. The inherent stereochemistry of the tetracyclic scaffold guides the facial selectivity of this oxidation.

While the direct stereoselective synthesis of 1,2-O-Diacetylzephyranthine from acyclic precursors has not been extensively reported, the total synthesis of zephyranthine provides the natural precursor for subsequent acetylation. The stereochemistry of the final diacetylated product is therefore dictated by the stereoselective synthesis of the zephyranthine core.

Semi-Synthetic Modification of Natural Precursors to Access Acetylated Derivatives

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, represents a more direct and often more efficient approach to obtaining derivatives like this compound. This strategy leverages the readily available supply of the parent alkaloid, zephyranthine, or structurally related natural products from plant sources.

The primary method for the semi-synthesis of this compound involves the direct acetylation of zephyranthine. This is typically achieved by treating the natural product with an acetylating agent, such as acetic anhydride, in the presence of a suitable base or catalyst. The reaction conditions can be optimized to ensure complete acetylation of both the C1 and C2 hydroxyl groups.

The reactivity of the two hydroxyl groups in zephyranthine can influence the acetylation process. However, in many cases, the use of a slight excess of the acetylating reagent under standard conditions is sufficient to drive the reaction to completion, yielding the desired diacetylated product. Purification of the final compound is then carried out using standard chromatographic techniques. This semi-synthetic route is highly practical for producing this compound for further biological evaluation.

Development of Novel Synthetic Methodologies for this compound Analogs

The development of novel synthetic methodologies is crucial for expanding the chemical space around this compound and creating a library of analogs for structure-activity relationship (SAR) studies. These efforts aim to introduce diverse functional groups and modify the core scaffold to probe the molecular determinants of biological activity.

One area of focus is the development of more flexible total synthesis routes that allow for late-stage diversification. This could involve the synthesis of a common intermediate that can be readily converted into a variety of analogs with different substitution patterns on the aromatic ring or modifications to the C-ring. For instance, the use of a versatile synthetic intermediate could pave the way for a variety of cyclohexylamine-fused tricyclic or polycyclic alkaloids.

Pharmacological Research and Mechanistic Investigations of 1,2 O Diacetylzephyranthine in in Vitro Models

Evaluation of Biological Activities in Parasitic Models

The anti-parasitic potential of lycorane alkaloids has been a subject of scientific inquiry, particularly concerning malaria, a devastating disease caused by Plasmodium parasites.

Lycorane alkaloids, derived from the Amaryllidaceae family, have been evaluated for their activity against the malaria parasite, Plasmodium falciparum. While a comprehensive screening of 24 natural and 28 synthetic lycorane alkaloids has been conducted against ten different strains of P. falciparum, specific data for 1,2-O-Diacetylzephyranthine is not extensively detailed in the available literature. nih.gov However, the activity of the parent compound, lycorine (B1675740), provides a significant benchmark. Lycorine has demonstrated potent antiplasmodial activity, with a reported 50% inhibitory concentration (IC50) as low as 0.029 µg/mL against the FCR-3 strain of P. falciparum. nih.gov Another study confirmed lycorine's activity against the D10 and FAC8 strains with IC50 values of 0.6 and 0.7 µg/mL, respectively. thieme-connect.com

The general findings from structure-activity relationship studies indicate that the antiplasmodial efficacy is influenced by the nature of the ring systems and the properties of substituents on the lycorane skeleton. nih.govthieme-connect.com This suggests that the diacetyl functional groups in this compound would modulate its activity relative to other members of its class, though specific comparative data remains to be elucidated.

Table 1: In Vitro Antiplasmodial Activity of Representative Lycorane Alkaloids Against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Lycorine | FCR-3 | 0.029 | nih.gov |

| Lycorine | D10 | 0.6 | thieme-connect.com |

| Lycorine | FAC8 | 0.7 | thieme-connect.com |

| This compound | Not Reported | Data Not Available | N/A |

The mechanism of action for the antiplasmodial effects of lycorane alkaloids has been linked to the disruption of essential biosynthetic pathways in the parasite. nih.govthieme-connect.com A limited number of mechanistic studies have confirmed that these alkaloids target enzymes associated with the plasmodial type II fatty acid synthesis (FAS-II) pathway. nih.govthieme-connect.com

The FAS-II pathway, located in the parasite's apicoplast, is responsible for the de novo synthesis of fatty acids, which are crucial for membrane formation during the parasite's rapid proliferation and development. nih.govnih.gov This pathway is distinct from the type I (FAS-I) system found in mammals, making it an attractive target for selective antimalarial drugs. nih.gov The FAS-II pathway is essential for the development of P. falciparum sporozoites within the mosquito midgut oocyst. nih.gov While the specific interaction of this compound with FAS-II enzymes has not been detailed, it is hypothesized to share this mechanism with other lycorane alkaloids, thereby inhibiting parasite growth by impeding the production of vital fatty acids.

Cellular and Molecular Impact Studies

The investigation into the effects of chemical compounds on transformed cells provides insight into their potential as anticancer agents and clarifies the mechanisms of host-parasite interactions. The protozoan parasite Theileria annulata is known to infect and transform bovine leukocytes, inducing a cancer-like phenotype of uncontrolled proliferation. frontiersin.orgnih.gov

Metabolomic profiling is a powerful technique used to identify and quantify the small-molecule metabolites within a biological system, providing a functional readout of the cellular state. While there are no specific studies detailing the metabolomic effects of this compound on T. annulata-infected bovine leukocytes, research using other compounds, such as buparvaquone (BW720c), illustrates the methodology. In such studies, transformed cells are treated with the compound, and changes in the metabolome are analyzed over time using platforms like liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry. nih.govnih.gov

In a study involving BW720c, a total of 1,425 metabolites were detected in negative ion mode and 1,298 in positive ion mode. nih.govnih.gov Significant changes were observed in the number of differential metabolites after 24, 48, and 72 hours of treatment, indicating a time-dependent metabolic disruption. nih.govnih.gov A similar experimental approach could be employed to understand the impact of this compound on the metabolic landscape of these transformed cells.

Table 2: Example of Differential Metabolites Detected in T. annulata-Infected Leukocytes After Treatment (Model based on BW720c study)

| Time Point | Differential Metabolites (Negative Ion Mode) | Differential Metabolites (Positive Ion Mode) | Reference |

|---|---|---|---|

| 24h | 56 | 35 | nih.govnih.gov |

| 48h | 162 | 121 | nih.govnih.gov |

| 72h | 243 | 177 | nih.govnih.gov |

Following the identification of differential metabolites, pathway analysis is conducted to understand the biological processes being affected. Although no data exists for this compound, studies on T. annulata-infected cells have shown that antiparasitic treatment can induce significant metabolic disturbances. nih.gov For instance, treatment with BW720c led to the identification of differential metabolites primarily concentrated in various essential amino acid pathways. nih.govnih.gov Key regulated pathways included the metabolism of leucine, arginine, and L-carnitine. nih.gov Such analyses provide a systematic understanding of the biological changes caused by the compound and can reveal the mechanism of action. nih.gov Investigating the pathways affected by this compound would be a critical step in elucidating its cellular and molecular impact.

Theileria annulata and Theileria parva are unique among eukaryotes in their ability to transform mammalian leukocytes, inducing immortalization and a proliferative, cancer-like state. frontiersin.orgnih.gov This transformation is a complex process involving the hijacking of host cell signaling pathways. nih.govfrontiersin.org The parasite schizont acts as a signaling platform, recruiting host proteins and constitutively activating pathways like NF-κB and AP-1, which are crucial for cell proliferation and resistance to apoptosis. nih.govfrontiersin.org

Furthermore, Theileria secretes effector proteins into the host cell that directly manipulate oncogenic signaling. One such protein, a peptidyl-prolyl isomerase (TaPin1), has been shown to interact with the host ubiquitin ligase FBW7, leading to its degradation and the subsequent stabilization of the oncoprotein c-Jun, a key driver of transformation. nih.gov

The transformation is reversible; elimination of the parasite with a theilericidal drug causes the host cells to cease their uncontrolled proliferation and undergo apoptosis. frontiersin.org There is currently no available research in the reviewed scientific literature to indicate whether this compound has any effect on the mechanisms of host cell transformation induced by T. annulata. Future studies would be required to determine if this compound can reverse the transformed phenotype by targeting either the parasite or the manipulated host cell pathways.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lycorine |

| Buparvaquone (BW720c) |

| Leucine |

| Arginine |

| L-carnitine |

Identification of Molecular Targets and Pathways

The initial stages of preclinical research for a novel compound involve identifying its biological targets and the pathways it modulates. This is crucial for understanding its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining if a compound can interfere with an enzyme's activity. libretexts.orgteachmephysiology.compharmacy180.com These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate suggests inhibitory activity. pharmacy180.com

Key parameters determined from these assays include:

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Mechanism of Inhibition: Assays can distinguish between different types of inhibition, such as competitive, non-competitive, and irreversible inhibition, by analyzing the enzyme's kinetics in the presence of varying substrate and inhibitor concentrations. teachmephysiology.comlibretexts.org

For a compound like this compound, researchers would screen it against a panel of enzymes known to be involved in specific diseases. For instance, alkaloids from the Amaryllidaceae family, to which the parent compound zephyranthine (B1682422) belongs, have been noted for activities such as acetylcholinesterase inhibition, which is relevant to Alzheimer's disease. longdom.org

Table 1: Hypothetical Enzyme Inhibition Data for a Test Compound

| Enzyme Target | Assay Type | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Ellman's Assay | 15.2 | Competitive |

| Cyclooxygenase-2 (COX-2) | Fluorometric Assay | > 100 | Not Determined |

| Tyrosinase | Spectrophotometric Assay | 45.8 | Non-competitive |

Receptor Binding Studies

Receptor binding assays are used to determine if and how strongly a compound binds to a specific biological receptor. nih.govmdpi.com These studies typically use a radiolabeled ligand known to bind to the receptor of interest. The test compound is introduced to see if it can displace the radioligand, indicating that it binds to the same receptor.

The primary data obtained from these studies is the Ki (inhibition constant) , which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. These studies are crucial for identifying antagonists or agonists for receptors involved in various signaling pathways. nih.gov

Advanced In Vitro Models for Preclinical Pharmacological Research

To better predict a compound's effect in a complex biological system, researchers have moved beyond simple biochemical assays to more sophisticated cell-based models that better mimic human physiology.

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell culture involves growing cells in a single layer on a flat surface, such as a petri dish or flask. nih.gov This method has been a cornerstone of biological research for decades due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. longdom.org

In the context of pharmacological research, 2D cultures of cancer cell lines or other disease-relevant cells would be exposed to the test compound. Researchers would then assess various endpoints, such as:

Cytotoxicity: Determining the concentration at which the compound kills cells.

Proliferation: Measuring the effect of the compound on cell growth over time.

Marker Expression: Assessing changes in the levels of specific proteins or genes to understand the compound's effect on cellular pathways.

While useful, 2D cultures lack the complex cell-cell and cell-matrix interactions found in living tissues. longdom.org

Three-Dimensional (3D) Cell Culture Systems and Organoids

To overcome the limitations of 2D models, three-dimensional (3D) cell culture systems have been developed. These systems allow cells to grow and interact in a three-dimensional space, more closely resembling the architecture of native tissue. longdom.org Common 3D models include spheroids and organoids.

Spheroids: These are simple, spherical aggregates of cells that can mimic the microenvironment of a small tumor, including gradients of oxygen and nutrients. longdom.org

Organoids: These are more complex 3D structures derived from stem cells that self-organize to form "mini-organs" with realistic micro-anatomy. longdom.org

These models are invaluable for preclinical research as they can provide more accurate predictions of a drug's efficacy and toxicity in a more physiologically relevant context. longdom.org

Induced Pluripotent Stem Cell (iPSC)-Derived Models

Induced pluripotent stem cells (iPSCs) are derived from adult somatic cells (like skin or blood cells) that have been reprogrammed back into an embryonic-like pluripotent state. These iPSCs can then be differentiated into virtually any cell type in the body, such as neurons, cardiomyocytes, or hepatocytes.

This technology allows for the creation of patient-specific disease models. For example, iPSCs from a patient with a genetic neurological disorder can be used to grow neurons in a dish that carry the patient's specific mutation. These iPSC-derived models are powerful tools for studying disease mechanisms, screening for new drugs, and assessing compound toxicity on specific human cell types, which can help predict potential side effects.

Despite the advanced capabilities of these methodologies, no published studies have applied them to investigate the pharmacological properties of this compound.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) represents a critical approach in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their potential biological activity. nih.govresearchgate.net This methodology is instrumental in identifying "hit" compounds from extensive libraries, which can then be optimized through medicinal chemistry to develop new therapeutic agents. nih.govresearchgate.net While specific HTS campaigns targeting this compound are not extensively detailed in publicly available literature, the principles of HTS can be applied to investigate its pharmacological potential.

The process of a typical HTS campaign involves several key stages, starting with a primary screening to identify initial hits, followed by hit confirmation and expansion, and finally, the determination of the compound's activity and potency. HTS assays are broadly categorized into two main types: biochemical assays and cell-based assays. nih.gov

Biochemical Assays

Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. nih.gov These assays are conducted in a cell-free system and often rely on detection methods like fluorescence polarization, fluorescence resonance energy transfer (FRET), and time-resolved fluorescence. nih.govnih.gov For a compound like this compound, a biochemical HTS could be employed to screen its inhibitory activity against a panel of enzymes relevant to a particular disease, for instance, kinases or proteases involved in cancer pathways.

Cell-Based Assays

In contrast, cell-based assays assess the effect of a compound on whole cells, providing insights into its influence on cellular pathways and functions in a more physiologically relevant context. nih.gov These assays can measure various cellular responses, including cell viability, reporter gene expression, and changes in second messenger levels. nih.gov High-content screening (HCS), a sophisticated form of cell-based assay, utilizes automated microscopy and image analysis to simultaneously evaluate multiple cellular parameters, offering a more detailed picture of the compound's effects. nih.gov A cell-based HTS could be used to evaluate the impact of this compound on the proliferation of cancer cell lines or its ability to modulate specific cellular signaling cascades.

The selection of an appropriate HTS methodology depends on the specific research question and the biological target of interest. The robustness of an HTS assay is often evaluated using statistical parameters like the Z'-factor, which provides a measure of the assay's quality and suitability for high-throughput screening.

Illustrative Data from a Hypothetical HTS Campaign

To illustrate how data from an HTS campaign for a compound like this compound might be presented, the following interactive data tables showcase hypothetical findings from both biochemical and cell-based screens.

Table 1: Hypothetical Biochemical HTS Results for this compound

This table represents potential results from a biochemical screen of this compound against a panel of purified enzymes. The percentage of inhibition at a fixed concentration is a common metric in primary screens.

| Target Enzyme | Enzyme Class | Primary Screen Concentration (µM) | Percent Inhibition (%) |

| Kinase A | Serine/Threonine Kinase | 10 | 85 |

| Protease B | Cysteine Protease | 10 | 12 |

| Phosphatase C | Protein Tyrosine Phosphatase | 10 | 5 |

| Kinase D | Tyrosine Kinase | 10 | 78 |

| Protease E | Serine Protease | 10 | 25 |

Table 2: Hypothetical Cell-Based HTS Results for this compound

This table illustrates potential outcomes from a cell-based assay measuring the viability of different cancer cell lines after treatment with this compound.

| Cell Line | Cancer Type | Assay Type | Compound Concentration (µM) | Cell Viability (%) |

| MCF-7 | Breast Cancer | MTT Assay | 20 | 45 |

| A549 | Lung Cancer | CellTiter-Glo | 20 | 88 |

| HeLa | Cervical Cancer | Resazurin Assay | 20 | 32 |

| Jurkat | Leukemia | Apoptosis Assay | 20 | 60 |

| PC-3 | Prostate Cancer | MTT Assay | 20 | 92 |

Following the identification of initial hits from a primary HTS, further studies are necessary to confirm these activities and elucidate the mechanism of action. This often involves dose-response studies to determine the potency (e.g., IC50 or EC50 values) of the compound and secondary assays to investigate its selectivity and mode of interaction with the biological target.

Lack of Scientific Data Precludes Analysis of this compound's Structure-Activity Relationship

Despite a thorough search of available scientific literature, no specific studies detailing the Structure-Activity Relationship (SAR) of this compound or its derivatives have been identified. The existing body of research does not currently contain information regarding the correlation of its structural features with biological activities, the rational design and synthesis of its analogues for SAR elucidation, or the application of computational chemistry in its SAR analysis.

While the chemical structure of this compound is documented nih.gov, the specific investigations required to understand how modifications to its chemical framework influence its biological effects are not present in the public domain. General principles of SAR, rational drug design, and computational modeling are well-established in medicinal chemistry for a wide array of other compounds. These methodologies are crucial for optimizing lead compounds and developing new therapeutic agents. However, their application to this compound has not been reported.

Consequently, the creation of a detailed article as per the requested outline is not feasible at this time due to the absence of foundational research on this specific compound. Further experimental and computational studies would be necessary to generate the data required for a comprehensive SAR analysis of this compound.

Advanced Analytical Methodologies for Research on 1,2 O Diacetylzephyranthine

Quantitative and Qualitative Analysis Techniques

The analysis of 1,2-O-Diacetylzephyranthine and related Amaryllidaceae alkaloids is predominantly accomplished using hyphenated chromatographic and mass spectrometric techniques. These methods provide the separation efficiency required to resolve individual components from intricate extracts and the detection sensitivity needed for trace-level analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of Amaryllidaceae alkaloids due to its suitability for non-volatile and thermally unstable compounds. rjptonline.org This method combines the physical separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. nih.gov For compounds like this compound, reversed-phase chromatography is commonly employed, utilizing C18 columns to separate analytes based on their hydrophobicity.

The mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF), allows for highly selective and sensitive detection. biorxiv.org In targeted quantitative analysis, the Multiple Reaction Monitoring (MRM) mode on a tandem quadrupole instrument is frequently used. This involves selecting a specific precursor ion corresponding to the analyte and monitoring a characteristic product ion after fragmentation, which significantly enhances specificity and reduces matrix interference.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition (MRM) | Hypothetical Precursor Ion (M+H)+ → Product Ion |

| Collision Energy | Optimized for specific transition |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique frequently applied to the analysis of Amaryllidaceae alkaloids. longdom.org It is particularly well-suited for volatile and thermally stable compounds. rjptonline.org While some alkaloids can be analyzed directly, others, including potentially this compound, may require derivatization to increase their volatility and thermal stability for optimal GC separation. nih.gov

In GC-MS analysis, compounds are separated based on their boiling points and interaction with a capillary column (e.g., HP-5MS). eurofins.com Following separation, the compounds are ionized, typically by electron impact (EI), which generates a characteristic fragmentation pattern that serves as a chemical "fingerprint" for identification. eurofins.com This fragmentation is highly reproducible and can be compared against spectral libraries for compound confirmation. For quantitative studies, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the target analyte. eurofins.com

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min, hold for 5 min |

| Injector Temperature | 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-600 |

Metabolomics aims to provide a comprehensive profile of the small molecules (metabolites) within a biological system. High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or QTOF, is central to this field. nih.gov These instruments provide exceptional mass accuracy (typically <5 ppm), which allows for the determination of elemental compositions for unknown compounds and the confident identification of known ones, including this compound, in complex plant extracts. biorxiv.orgresearchgate.net

In a typical metabolomics workflow, extracts are analyzed by LC-HRMS, and the resulting data is processed to detect metabolic features (characterized by retention time and accurate mass). Statistical analysis, such as principal component analysis (PCA), can then be used to compare metabolite profiles across different samples. The high mass accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

| Compound | Molecular Formula | Calculated (M+H)+ (m/z) | Observed (M+H)+ (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C20H23NO6 (Hypothetical) | 374.1598 | 374.1601 | 0.8 |

| Zephyranthine (B1682422) | C16H19NO4 (Hypothetical) | 290.1387 | 290.1385 | -0.7 |

Method Validation and Standardization for Research Applications

For research applications requiring reliable quantitative data, analytical methods must be thoroughly validated to ensure they are fit for purpose. Method validation demonstrates that a procedure is suitable for its intended use by assessing a range of performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient) | r² ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| LOQ | Analyte response is identifiable, discrete, and reproducible with precision of ≤ 20% |

Integration of Analytical Platforms for Comprehensive Metabolite Profiling

A single analytical technique is often insufficient to capture the full chemical diversity of a complex natural product extract. Therefore, integrating multiple analytical platforms is a powerful strategy for comprehensive metabolite profiling of plant extracts containing this compound and its chemical relatives. researchgate.net

For instance, combining LC-MS and GC-MS provides complementary information. LC-MS is ideal for larger, polar, and thermally labile molecules, while GC-MS excels at analyzing smaller, volatile, and less polar compounds. rjptonline.org Furthermore, integrating HRMS-based metabolomics with tandem MS (MS/MS) approaches allows for both the discovery of novel or unexpected compounds and the sensitive quantification of known target alkaloids. This multi-platform approach, often combined with transcriptomic data, can provide deeper insights into the biosynthetic pathways of specialized metabolites within an organism. researchgate.netsemanticscholar.org By correlating the presence and abundance of different alkaloids, researchers can better understand the chemical ecology and pharmacological potential of the source organism.

Future Research Directions and Translational Potential

Elucidating Novel Biological Activities and Mechanistic Pathways in In Vitro Systems

The initial step in characterizing 1,2-O-Diacetylzephyranthine would involve comprehensive screening to identify its biological activities. A battery of in vitro assays would be essential to determine its effects on various cell lines and biological targets. This could include, but would not be limited to, assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, antiviral properties, and anti-inflammatory effects.

Should any significant biological activity be observed, the subsequent focus would be on unraveling the underlying mechanistic pathways. For instance, if the compound exhibits anticancer properties, researchers would investigate its impact on key cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. Techniques like Western blotting, quantitative PCR, and reporter gene assays would be instrumental in identifying the molecular targets and pathways modulated by this compound.

Table 1: Hypothetical In Vitro Biological Activity Profile of this compound

| Assay Type | Target/Cell Line | Observed Effect (Hypothetical) | Potential Mechanism (Hypothetical) |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 = 10 µM | Induction of Apoptosis via Caspase-3 Activation |

| Antimicrobial | Escherichia coli | MIC = 50 µg/mL | Inhibition of Cell Wall Synthesis |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Reduced Nitric Oxide Production | Downregulation of iNOS Expression |

Targeted Synthesis of Improved Analogues for Specific Molecular Interactions

Following the identification of a promising biological activity and its mechanism of action, the next logical step would be the targeted synthesis of analogues of this compound. The goal of this synthetic effort would be to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial in guiding the design of these new molecules. By systematically modifying the functional groups and stereochemistry of the parent compound, chemists could identify the key structural features responsible for its biological effects.

For example, if a particular hydroxyl group is found to be critical for binding to a specific enzyme, analogues could be synthesized with modified substituents at that position to enhance binding affinity. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new therapeutic agents.

Application of Advanced Bioanalytical Techniques for Deeper Mechanistic Insights

To gain a more profound understanding of how this compound interacts with its molecular targets, the application of advanced bioanalytical techniques would be indispensable. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be used to confirm the structure of the compound and its analogues.

Furthermore, sophisticated methods like surface plasmon resonance (SPR) could be employed to study the kinetics of binding between this compound and its target protein in real-time. X-ray crystallography could provide atomic-level insights into the binding mode, revealing the precise interactions that govern its biological activity. These detailed mechanistic studies are vital for rational drug design and optimization.

Role of this compound in Broader Biological Systems Research (e.g., Host-Parasite Interactions, Metabolic Regulation)

Once a solid foundation of in vitro data is established, research could expand to investigate the role of this compound in more complex biological contexts. For instance, its potential to modulate host-parasite interactions could be explored. Many parasites have evolved intricate mechanisms to manipulate the host's cellular machinery for their own survival. A compound like this compound could potentially disrupt these interactions, offering a novel strategy for antiparasitic therapy.

Similarly, its influence on metabolic regulation could be a fruitful area of investigation. Altered metabolism is a hallmark of many diseases, including cancer and metabolic syndrome. By studying the effects of this compound on key metabolic pathways, researchers might uncover new therapeutic avenues for these conditions.

Q & A

Q. What frameworks ensure ethical and rigorous experimental design for novel alkaloid derivatives?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study planning. For animal studies, follow institutional IACUC protocols and the 3Rs principle (Replacement, Reduction, Refinement). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。